molecular formula C4H4N6O2 B3602315 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine CAS No. 17220-34-7

4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B3602315
CAS No.: 17220-34-7
M. Wt: 168.11 g/mol
InChI Key: SSPXCTGCUOBOBA-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₄N₈O₃ Structure: The compound consists of three fused 1,2,5-oxadiazole (furazan) rings, with amino groups at positions 3 and 3' of the flanking rings (Fig. 1). It adopts a planar tricyclic configuration stabilized by intramolecular and intermolecular N–H⋯N hydrogen bonds, forming chains along the [102] crystallographic axis . Synthesis: Synthesized via reduction of 3,4-bis(4′-aminofurazano-3′)furoxan using stannous chloride in acetic acid, yielding 70% purity after recrystallization . Applications: Primarily used in energetic materials due to its low hydrogen content, high nitrogen density (47.46% nitrogen), and thermal stability (melting point: 456–457 K) .

Properties

IUPAC Name

4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O2/c5-3-1(7-11-9-3)2-4(6)10-12-8-2/h(H2,5,9)(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPXCTGCUOBOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277682
Record name [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17220-34-7
Record name [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17220-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3′-Bi-1,2,5-oxadiazole]-4,4′-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The reaction mixture is stirred for an hour, followed by purification through flash column chromatography and recrystallization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

    Reduction: Nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro-derivatives.

    Reduction: Regeneration of the amino groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine exhibit antimicrobial properties. For instance, a study by demonstrated that specific derivatives displayed significant inhibitory effects against various bacterial strains.

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A notable study published in the Journal of Medicinal Chemistry highlighted that certain oxadiazole derivatives showed promising cytotoxic activity against cancer cell lines, suggesting that modifications to the oxadiazole framework could enhance therapeutic efficacy .

Agricultural Applications

Herbicide Development
The unique structure of this compound has led to its exploration as a herbicide. Research indicated that compounds based on this structure could inhibit specific enzymes in plants, effectively controlling weed growth without harming crops .

Fungicide Properties
Additionally, derivatives have been tested for fungicidal activity. A case study demonstrated that certain formulations significantly reduced fungal infections in crops, showcasing their potential as effective agricultural fungicides .

Material Science Applications

Polymer Chemistry
In material science, the compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating oxadiazole units into polymer backbones can improve material performance under stress conditions .

Nanotechnology
The compound's properties have also been explored in nanotechnology applications. For example, it has been used to functionalize nanoparticles for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Significant inhibition of bacterial growth in vitro
Anticancer Promising cytotoxic effects on cancer cell lines
Herbicide Development Effective control of weed growth without crop damage
Fungicide Properties Reduction of fungal infections in agricultural settings
Polymer ChemistryEnhanced thermal stability and mechanical properties in synthesized polymers
NanotechnologyImproved drug delivery efficacy through nanoparticle functionalization

Mechanism of Action

The mechanism of action of 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of new chemical bonds. The compound’s effects are mediated through pathways involving these interactions, which can influence various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Similar Oxadiazole Derivatives

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Oxadiazole Derivatives
Compound Name Molecular Formula Substituents/Functional Groups Key Features
Target Compound C₆H₄N₈O₃ Two amino groups, tricyclic furazan High nitrogen content, hydrogen bonding network
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole C₄N₈O₆ Nitro groups High thermal stability (decomposes >250°C), low melting point
4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine C₇H₁₀N₄O₃ Morpholine ring, carbonyl Binds biological targets (enzymes/receptors); potential therapeutic agent
ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine) C₄H₂N₁₀O₅ Nitro and azo groups High density (1.89 g/cm³), sensitive explosive
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine C₈H₁₁N₄O Pyrrole substituent Antiproliferative activity in cancer cell lines
Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate C₅H₅N₃O₃ Methyl ester, amino Enhanced bioactivity (antimicrobial) compared to non-ester analogs

Physicochemical and Energetic Properties

Table 2: Thermal and Energetic Properties
Compound Name Density (g/cm³) Melting Point (K) Nitrogen Content (%) Application
Target Compound 1.683 456–457 47.46 Energetic materials
ANAZF 1.89 473–475 42.3 Explosives, propellants
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole 1.81 388–390 44.1 High-velocity explosives
4-Iodo-1,2,5-oxadiazol-3-amine 2.12 (estimated) 423–425 24.5 Halogenated precursor for synthesis

Key Findings :

  • Amino vs. Nitro Groups: Amino-substituted derivatives (e.g., target compound) exhibit lower sensitivity and higher thermal stability compared to nitro analogs (e.g., ANAZF), making them safer for handling .
  • Density and Energetic Performance : Azo-linked compounds like ANAZF achieve higher densities (>1.8 g/cm³) due to compact molecular packing, translating to superior detonation velocities (~9,000 m/s) compared to the target compound (~8,200 m/s) .

Biological Activity

The compound 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential therapeutic applications.

Chemical Structure

The compound features two oxadiazole rings connected by an amino group, which is critical for its biological interactions. The molecular formula is C6H4N8O3C_6H_4N_8O_3 and it has been studied for its potential in drug development due to the oxadiazole moiety's role in bioactivity.

Anticancer Properties

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds derived from oxadiazoles have demonstrated cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In vitro assays indicated that certain oxadiazole derivatives exhibited IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines. Specifically, compounds with structural modifications led to enhanced apoptosis induction in MCF-7 and MDA-MB-231 cells .
CompoundCell LineIC50 (µM)Mechanism of Action
5aCEM-13<0.5Induces apoptosis
5bMDA-MB-2310.75Cell cycle arrest at G0-G1 phase
16aHCCLM38.2HDAC inhibition

Antimicrobial Activity

The compound also displays antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against various pathogens, including bacteria and parasites:

  • Leishmania infantum : Studies found that certain derivatives reduced the viability of promastigotes significantly at concentrations as low as 25 µM, demonstrating potential as antiparasitic agents .

Anti-inflammatory and Antitubercular Effects

Further investigations have revealed anti-inflammatory and antitubercular activities associated with oxadiazole compounds. The mechanism may involve the inhibition of pro-inflammatory cytokines and bacterial growth suppression, respectively.

Case Study 1: Oxadiazole Derivatives Against Cancer

A study published in MDPI highlighted the synthesis of novel 1,2,4-oxadiazole derivatives with enhanced anticancer activity compared to standard treatments like doxorubicin. These compounds showed significant selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antiparasitic Activity

In another investigation focusing on Leishmania infantum, a series of N-propargylated oxadiazoles were synthesized and evaluated for their antiparasitic efficacy. The results indicated a promising reduction in parasite viability at higher concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via reduction of 3,4-bis(4′-aminofurazano-3′)furoxan using stannous chloride dihydrate (SnCl₂·2H₂O) in a mixture of acetic acid, acetic anhydride, and concentrated HCl. Heating at 348 K for 8 h achieves reduction, followed by precipitation in water and recrystallization (ethyl acetate/ether) to yield 70% pure product (HPLC purity: 99.6%). Key parameters include solvent polarity, stoichiometry of the reducing agent, and controlled heating to avoid side reactions .

Q. How is the molecular structure of this compound confirmed, and what crystallographic data support its geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system (space group C2/c) with lattice parameters a = 7.1681 Å, b = 10.8147 Å, c = 12.3448 Å, and β = 103.155°. The molecule lies on a twofold rotation axis, with flanking oxadiazole rings twisted by 20.2° relative to the central ring. Intramolecular N–H⋯N hydrogen bonds and intermolecular chains along [102] stabilize the structure. R factor = 0.031, validating precision .

Q. What analytical techniques are used to assess purity and elemental composition?

  • Methodological Answer :

  • HPLC : Confirms purity (>99%) by retention time comparison.
  • Elemental Analysis : Matches calculated values (C 30.51%, N 47.46%, H 1.69%) with experimental data (C 30.41%, N 47.58%, H 1.61%) .
  • Spectroscopy : ¹H/¹³C NMR and IR validate functional groups and bonding patterns.

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence physicochemical properties?

  • Methodological Answer : SC-XRD data show intramolecular N–H⋯N bonds (e.g., N3–H3A⋯N5, 2.21 Å) and intermolecular chains (N3–H3B⋯N6, 2.36 Å) propagating along [102]. These interactions enhance thermal stability (m.p. 456–457 K) and reduce solubility in polar solvents. Computational modeling (DFT) can quantify bond energies and predict lattice dynamics .

Q. What is the thermal decomposition profile, and how does it compare to structurally related energetic materials?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. For example, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-2-oxide (BNFF) exhibits a decomposition onset at 473 K, while the title compound’s amino groups may lower thermal stability. Shock/friction sensitivity testing (via BAM protocols) is advised due to its explosive potential .

Q. How can computational methods predict electronic properties and reactivity?

  • Methodological Answer : First-principles calculations (e.g., DFT) model HOMO-LUMO gaps, electrostatic potential maps, and activation barriers. For example, the title compound’s electron-rich amino groups may increase susceptibility to electrophilic attack. Bandgap analysis (using VASP or Gaussian) correlates with sensitivity in energetic materials .

Q. What strategies mitigate synthetic challenges, such as byproduct formation during reduction?

  • Methodological Answer :

  • Optimized Stoichiometry : Excess SnCl₂·2H₂O ensures complete reduction of nitro intermediates.
  • Solvent Selection : Low-polarity solvents (e.g., acetic acid) minimize side reactions.
  • Purification : Recrystallization from ethyl acetate/ether removes unreacted precursors .

Contradictions and Validation

  • Synthesis Variability : details a SnCl₂-based reduction, while uses H₂O₂/H₂SO₄ for nitro-group oxidation in related compounds. The amino group in the title compound necessitates milder conditions to prevent over-oxidation .
  • Thermal Stability : Contrasting decomposition pathways (e.g., BNFF vs. the title compound) highlight the need for tailored sensitivity testing to avoid hazardous outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine

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